molecular formula C22H15NO4 B2511434 methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate CAS No. 389126-86-7

methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate

Cat. No.: B2511434
CAS No.: 389126-86-7
M. Wt: 357.365
InChI Key: QFYKUMOXNMZKFJ-UHFFFAOYSA-N
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Description

Methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate is a useful research compound. Its molecular formula is C22H15NO4 and its molecular weight is 357.365. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Polyfluoroalkylated Heterocyclic Compounds Synthesis : Research demonstrates the preparation of several polyfluoroalkylated heterocyclic compounds, including dibenzo[d,f][1,3]dioxepin derivatives, through double Michael-addition reactions. These compounds have been synthesized in high yields, showcasing the versatility of dibenzoazepin derivatives in chemical synthesis (黄维垣, 刘岩松, 吕龙, 2010).
  • Atropisomeric Properties of Dibenzo[b,d]azepin-6-ones : A study highlighted the separation of dibenzo[b,d]azepin-6-ones into aR- and aS-atropisomers using chiral HPLC, focusing on their stereochemical stability. This research underlines the structural diversity and potential application of such compounds in designing stereoselective materials (H. Tabata et al., 2008).

Potential Applications in Material Science

  • Supramolecular Dendrimers and Liquid-Crystalline Phase : A groundbreaking study discussed the design and synthesis of spherical supramolecular dendrimers self-organized in a novel thermotropic cubic liquid-crystalline phase. This research opens avenues for using dibenzoazepin derivatives in advanced material science, particularly in creating new liquid-crystalline phases with potential applications in optoelectronics and nanotechnology (V. Balagurusamy et al., 1997).

Exploring Molecular Structures and Crystal Engineering

  • Crystal Engineering Using High Pressure : Another study explored the use of high pressure to induce a phase transition in methyl 2-(carbazol-9-yl)benzoate, which crystallizes with eight molecules in the crystallographic asymmetric unit. This research highlights the potential of dibenzoazepin derivatives in crystal engineering, offering insights into molecular packing and phase transitions under varying conditions (Russell D. L. Johnstone et al., 2010).

Properties

IUPAC Name

methyl 2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c1-27-22(26)18-12-6-7-13-19(18)23-20(24)16-10-4-2-8-14(16)15-9-3-5-11-17(15)21(23)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYKUMOXNMZKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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